molecular formula C13H13N3O5 B11005764 methyl N-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycinate

methyl N-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycinate

Cat. No.: B11005764
M. Wt: 291.26 g/mol
InChI Key: QBHKWVWYMXHAJF-UHFFFAOYSA-N
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Description

METHYL 2-({2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETYL}AMINO)ACETATE is a complex organic compound with a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETYL}AMINO)ACETATE typically involves the condensation of a quinazoline derivative with an appropriate acylating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETYL}AMINO)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

METHYL 2-({2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETYL}AMINO)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-({2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
  • 2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic acid
  • Methyl N-[(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl]-D-alaninate

Uniqueness

METHYL 2-({2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETYL}AMINO)ACETATE is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

methyl 2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]amino]acetate

InChI

InChI=1S/C13H13N3O5/c1-21-11(18)6-14-10(17)7-16-12(19)8-4-2-3-5-9(8)15-13(16)20/h2-5H,6-7H2,1H3,(H,14,17)(H,15,20)

InChI Key

QBHKWVWYMXHAJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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